molecular formula C5H8N4 B2655705 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 54760-48-4

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2655705
CAS RN: 54760-48-4
M. Wt: 124.147
InChI Key: LMRUYPDUZUTABP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has been mentioned in the context of Sitagliptin drug products . It is a potential genotoxic impurity .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . A small library of the triazolopyrazines with a variety of substituents in position 3 has been created .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine can be analyzed using 1 H NMR spectrum (400 MHz, DMSO-d 6), δ, ppm (J, Hz): 3.12 (2H, t, J = 6.0, 6-CH 2); 3.63 (2H, t, J = 5.7, CH 2 CH 2 OH); 3.78 (2H, t, J = 6.0, 5-CH 2); 4.43 (2H, t, J = 5.6, CH 2 CH 2 OH); 4.61 (2H, s, 8-CH 2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine can be inferred from its synthesis. It is a yellow solid with a melting point of 170–174°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine” across various fields:

Medicinal Chemistry

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine is a significant scaffold in medicinal chemistry due to its potential as a building block for drug development. Its unique structure allows for the creation of various derivatives that can act as ligands for numerous biological targets. This compound has been explored for its potential to develop new therapeutic agents, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases .

Pharmaceutical Development

In pharmaceutical development, this compound is used to synthesize new drug candidates. Its versatility in forming stable compounds makes it an attractive option for creating drugs with improved efficacy and reduced side effects. Researchers have utilized it to develop novel pharmaceuticals that can target specific pathways in the body, enhancing the precision of treatments .

Biochemical Research

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine is employed in biochemical research to study enzyme interactions and protein functions. Its ability to bind to various enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms. This application is crucial for identifying potential drug targets and understanding disease mechanisms at a molecular level .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential use in developing new agrochemicals. Its derivatives can be used to create pesticides and herbicides that are more effective and environmentally friendly. This application is essential for improving crop yields and protecting plants from pests and diseases without causing significant harm to the environment .

Material Science

Material science researchers utilize 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine to develop new materials with unique properties. Its chemical stability and ability to form complex structures make it suitable for creating advanced materials used in various industries, including electronics, coatings, and polymers. These materials can have enhanced durability, conductivity, and other desirable properties .

Synthetic Organic Chemistry

This compound is a valuable intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing complex organic molecules. Researchers use it to develop new synthetic routes and methodologies, which can lead to the discovery of novel compounds with potential applications in multiple fields.

Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride. Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-ones. Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride. : A highly sensitive LC-MS/MS method for the determination and quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. : Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-ones. : Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry.

Future Directions

The future directions for the use of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine could involve its further application in medicinally oriented synthesis . It is part of a small molecule library that could be used as a building block in the field of medicinal chemistry .

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-5-8-6-4-9(5)7-3-1/h4,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRUYPDUZUTABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine

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